4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde
Overview
Description
“4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde” is a chemical compound with the empirical formula C15H21NO2 and a molecular weight of 247.33 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isCC1CCN(CCOc2ccc(C=O)cc2)CC1
. This indicates that the compound contains a methylpiperidin-1-yl group attached to a benzaldehyde group via an ethoxy linker . Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.33 . The InChI key isBBLKVUHHQAEJAU-UHFFFAOYSA-N
. Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.
Scientific Research Applications
Nonlinear Optical Materials
The compound (4-methylphenyl) (4-methylpiperidin-1-yl) methanone (MPMPM), which is structurally similar to “4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde”, has been reported for its nonlinear optical potentials . Nonlinear optical (NLO) devices are important in various fields, including industry, military, and medical sectors . They can shield human parts (eyes, skin, etc.) and other optical sensors from dangerous laser light by attenuating the incident laser beams .
Density Functional Theory
Density functional theory (DFT) is a computational quantum mechanical modelling method used in physics, chemistry and materials science to investigate the electronic structure of many-body systems . The compound MPMPM and its derivatives were optimized with DFT, indicating that “4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde” could also be a subject of study in this field .
Energy Band Gap Studies
The energy band gaps of the substituted derivatives of MPMPM were found to be lower than that of MPMPM . This suggests that “4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde” could be used in energy band gap studies, which are crucial in understanding the electrical conductivity of materials .
Molecular Hyperpolarizability Research
The dipole moments and hyperpolarizabilities of the substituted derivatives of MPMPM were found to be higher than that of MPMPM . This indicates that “4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde” could be used in research related to molecular hyperpolarizability, which is a key property in NLO materials .
Pollution Management and Sustainability
In environmental research, “4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde” has been shown to have potential applications in pollution management and sustainability. It can be used as a biodegradable and non-toxic alternative to traditional solvents in various industrial processes, reducing the environmental impact of these processes.
Chemical Synthesis
“4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde” could be used in chemical synthesis, as suggested by its availability from chemical suppliers . Its unique structure could make it a useful building block in the synthesis of complex molecules .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde are currently unknown. The compound shares structural similarities with other piperidine derivatives , suggesting potential interactions with similar targets.
Mode of Action
Based on its structural similarity to other piperidine derivatives , it may interact with its targets in a similar manner.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde is currently unknown. Factors such as temperature, pH, and the presence of other molecules can significantly impact the activity and stability of a compound
properties
IUPAC Name |
4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-12-6-8-16(9-7-12)15(18)11-19-14-4-2-13(10-17)3-5-14/h2-5,10,12H,6-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTDYMHMPZKSMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586223 | |
Record name | 4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
915923-84-1 | |
Record name | 4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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